1-(1H-1,2,3-Benzotriazol-1-yl)-3,3-dimethylbutan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1H-1,2,3-Benzotriazol-1-yl)-3,3-dimethylbutan-1-one is a chemical compound that belongs to the class of benzotriazole derivatives. Benzotriazole derivatives are known for their diverse applications in medicinal chemistry, material sciences, and as synthetic auxiliaries in organic synthesis
Preparation Methods
The synthesis of 1-(1H-1,2,3-Benzotriazol-1-yl)-3,3-dimethylbutan-1-one typically involves the reaction of 1H-benzotriazole with a suitable alkylating agent under controlled conditions. One common method involves the reaction of 1H-benzotriazole with 3,3-dimethylbutan-1-one in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide or dimethyl sulfoxide at elevated temperatures . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-(1H-1,2,3-Benzotriazol-1-yl)-3,3-dimethylbutan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(1H-1,2,3-Benzotriazol-1-yl)-3,3-dimethylbutan-1-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(1H-1,2,3-Benzotriazol-1-yl)-3,3-dimethylbutan-1-one involves its interaction with molecular targets such as enzymes and receptors. The benzotriazole moiety can form π–π stacking interactions and hydrogen bonds with target molecules, leading to inhibition or modulation of their activity . These interactions are crucial for its biological activities, including enzyme inhibition and receptor binding.
Comparison with Similar Compounds
1-(1H-1,2,3-Benzotriazol-1-yl)-3,3-dimethylbutan-1-one can be compared with other benzotriazole derivatives such as:
1H-1,2,3-Benzotriazol-1-yl-N,N-dibenzylmethanamine: This compound has a similar benzotriazole core but differs in its substituents, leading to different chemical and biological properties.
4,5,6,7-Tetrabromo-1H-1,2,3-benzotriazole: Known for its use as a CK2 inhibitor, this compound has distinct pharmacological applications compared to this compound.
2-(1H-1,2,3-Benzotriazol-1-yl)-N’-(2,3-dimethoxybenzylidene)acetohydrazide: This derivative has applications in medicinal chemistry and material sciences, similar to this compound, but with different structural features.
Properties
IUPAC Name |
1-(benzotriazol-1-yl)-3,3-dimethylbutan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O/c1-12(2,3)8-11(16)15-10-7-5-4-6-9(10)13-14-15/h4-7H,8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGYTUDOKBYAGMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)N1C2=CC=CC=C2N=N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.